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Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B10819636 Get Quote

(Rac)-EC5026 is an investigational, orally active small molecule being developed as a non-

opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][2] It is a potent and

highly selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3] Preclinical

studies have demonstrated its efficacy in a variety of pain models, suggesting a promising

therapeutic potential with a favorable safety profile, notably lacking the adverse effects

associated with opioid analgesics.[4]

Mechanism of Action
(Rac)-EC5026 exerts its analgesic and anti-inflammatory effects by targeting a key enzyme in

the arachidonic acid cascade. It is a slow-tight binding, transition-state mimic that inhibits the

soluble epoxide hydrolase (sEH) at picomolar concentrations. The sEH enzyme is responsible

for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs),

which are epoxides of polyunsaturated fatty acids (EpFAs). These EETs possess potent anti-

inflammatory, analgesic, and vasodilatory properties.

By inhibiting sEH, (Rac)-EC5026 prevents the breakdown of EETs, thereby increasing their

local concentrations and prolonging their beneficial effects. This mechanism of action is distinct

from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.

Furthermore, the stabilization of EpFAs by sEH inhibition has been shown to shift the cellular

response to endoplasmic reticulum (ER) stress away from inflammation and towards cell

survival and homeostasis.
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Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of (Rac)-
EC5026.

Parameter Species Value Reference

sEH Inhibition Human IC50 < 0.05 nM

- Picomolar binding

Parameter Species Route Value Reference

Oral

Bioavailability
Rat Oral 96%

Dog Oral 59-75%

Time to Peak

Plasma

Concentration

(Tmax)

Rat Oral 2-3 hours

Dog Oral 2-3 hours

Excretion (168h

post-dose)
Rat Oral

96.5% (urine &

feces)
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Study Type Species Key Findings Reference

Chronic Constriction

Injury (Neuropathic

Pain)

Rat

Superior to pregabalin

at 10-20 fold lower

doses. An effective

oral dose was 3

mg/kg.

Chemotherapy-

Induced Peripheral

Neuropathy (CIPN)

Rat

Dose-dependently

relieved docetaxel-

induced painful

neuropathy. Chronic

administration (1

mg/kg/day in drinking

water) blocked tactile

allodynia and cold

sensitivity.

Morphine Withdrawal Rat

An oral dose of 3

mg/kg relieved opioid

withdrawal pain.

Naturally Occurring

Pain
Dog, Horse

Efficacious in treating

osteoarthritic pain

(dogs) and laminitis

(horses).
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Parameter System Result Reference

Cytochrome P450

(CYP) Inhibition
Human In Vitro

No significant

inhibition of CYP1A2,

CYP2B6, CYP2C8,

CYP2C9, CYP2C19,

CYP2D6, or CYP3A4

at the limit of solubility.

Transporter Inhibition Human In Vitro

Inhibited BCRP (IC50

= 1.4 µM), OATP1B3

(IC50 = 5.8 µM), and

OAT3 (IC50 = 9.1

µM).

Transporter Substrate Human In Vitro

Likely a substrate of

P-glycoprotein (P-gp)

and BCRP.

In Vitro Metabolism
Multi-species

Hepatocytes

Formation of seven

putative metabolites,

primarily through

CYP450-mediated

pathways.

Study Type Species
NOAEL (No
Observed Adverse
Effect Level)

Reference

28-Day Repeat-Dose

GLP Toxicity
Rat 5 mg/kg/day (oral)

Experimental Protocols
In Vivo Efficacy Models
Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Species: Male Sprague-Dawley rats.
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Induction: The sciatic nerve of one hind limb is loosely ligated with chromic gut sutures to

induce a chronic nerve compression injury, leading to neuropathic pain symptoms.

Treatment: (Rac)-EC5026 is administered orally.

Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured

using von Frey filaments. The force required to elicit a paw withdrawal response is recorded.

Efficacy is often quantified as the area under the curve (AUC) of the pain response over a

specified time period (e.g., 6 hours) post-dosing.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

Species: Male Sprague-Dawley rats.

Induction: The chemotherapeutic agent, such as docetaxel (e.g., 10 mg/kg, intraperitoneally,

once weekly for three weeks), is administered to induce peripheral neuropathy.

Treatment: (Rac)-EC5026 can be administered acutely via oral gavage or chronically, for

example, in the drinking water (e.g., 1 mg/kg/day).

Assessment: Nociceptive behaviors are evaluated using tests such as the von Frey assay for

mechanical allodynia and the cold plate test for cold sensitivity.

Morphine Withdrawal Model

Species: Male Sprague-Dawley rats.

Induction: Rats are made dependent on morphine through repeated subcutaneous injections

(e.g., 10 mg/kg, twice daily for 10 days).

Treatment: Following the cessation of morphine administration, (Rac)-EC5026 is given orally

during the withdrawal period (e.g., 18 hours after the last morphine dose).

Assessment: Painful withdrawal symptoms, including mechanical hyperalgesia, are

measured using the von Frey assay.

In Vitro Assays
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sEH Enzymatic Assay

Objective: To determine the inhibitory potency (IC50) of (Rac)-EC5026 against the sEH

enzyme.

Methodology: A typical assay involves incubating the recombinant sEH enzyme with a

fluorescent substrate. The enzyme hydrolyzes the substrate, leading to an increase in

fluorescence. The ability of (Rac)-EC5026 to inhibit this reaction is measured by a reduction

in the fluorescence signal. The IC50 value, the concentration of the inhibitor required to

reduce enzyme activity by 50%, is then calculated.

Cytochrome P450 (CYP) Inhibition and Transporter Interaction Assays

Objective: To assess the potential for drug-drug interactions.

Methodology: These assays are typically conducted using human liver microsomes or

recombinant human CYP enzymes and specific substrates. The effect of (Rac)-EC5026 on

the metabolism of these substrates is measured. For transporter studies, cell lines

overexpressing specific drug transporters (e.g., P-gp, BCRP) are used to determine if (Rac)-
EC5026 is a substrate or inhibitor of these transporters.
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Mechanism of Action of (Rac)-EC5026.

In Vivo Efficacy Study (e.g., CCI Model) In Vitro sEH Inhibition Assay
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(e.g., CCI surgery in rats)
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Preclinical Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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